molecular formula C8H5ClN2Se B11074337 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- CAS No. 27892-68-8

1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

Cat. No.: B11074337
CAS No.: 27892-68-8
M. Wt: 243.56 g/mol
InChI Key: UHIYRSORHUCZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Selenadiazole, 4-(4-chlorophenyl)-: is a selenium-containing heterocyclic compound. It is part of the selenadiazole family, which is known for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- typically involves the reaction of 4-chlorophenylhydrazine with selenium dioxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes similar to those used in laboratory settings. The use of petroleum ether and ethyl acetate as solvents for recrystallization is common .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- involves its interaction with cellular components, leading to various biological effects. For instance, its anticancer activity is attributed to the induction of apoptosis through the activation of caspase-3/7 pathways . The compound’s ability to interact with DNA and proteins also contributes to its biological activities .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

27892-68-8

Molecular Formula

C8H5ClN2Se

Molecular Weight

243.56 g/mol

IUPAC Name

4-(4-chlorophenyl)selenadiazole

InChI

InChI=1S/C8H5ClN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H

InChI Key

UHIYRSORHUCZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]N=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.